7-Thia-2-azaspiro[3.5]nonane hemioxalate
Overview
Description
7-Thia-2-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C9H15NO4S. It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
7-Thia-2-azaspiro[3.5]nonane hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of materials with specific chemical properties, such as photochromic materials
Safety and Hazards
The compound has been classified as harmful if swallowed or in contact with skin . The safety information includes pictograms GHS07 and the signal word "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-2-azaspiro[3.5]nonane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 7-Thia-2-azaspiro[3.5]nonane hemioxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the nitrogen atom .
Mechanism of Action
The mechanism by which 7-Thia-2-azaspiro[3.5]nonane hemioxalate exerts its effects is primarily related to its ability to interact with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: This compound has a similar spirocyclic structure but contains an oxygen atom instead of sulfur.
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate: This variant includes additional oxygen atoms, resulting in a different oxidation state.
Uniqueness: 7-Thia-2-azaspiro[3.5]nonane hemioxalate is unique due to the presence of both sulfur and nitrogen in its spirocyclic ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
oxalic acid;7-thia-2-azaspiro[3.5]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NS.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSZYWBHRALDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.C1CSCCC12CNC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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